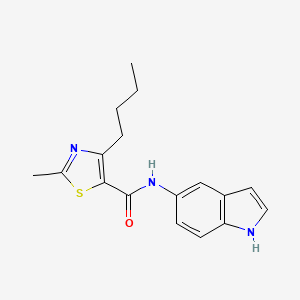

4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C17H19N3OS |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H19N3OS/c1-3-4-5-15-16(22-11(2)19-15)17(21)20-13-6-7-14-12(10-13)8-9-18-14/h6-10,18H,3-5H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

AKKCQKSCVCGMSG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

Reacting α-bromo ketones with thiourea forms the thiazole backbone. For 4-butyl-2-methylthiazole-5-carboxylic acid , the following protocol is employed:

-

Ethyl 2-bromo-4-butyl-3-oxopentanoate is prepared by bromination of ethyl 4-butylacetoacetate using in acetic acid.

-

Cyclization with thiourea in ethanol under reflux yields ethyl 4-butyl-2-methylthiazole-5-carboxylate (85% yield).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | , | Acetic acid | 0–5°C | 72% |

| Cyclization | Thiourea, | Ethanol | Reflux | 85% |

Alternative Cyclization Methods

Lawesson’s reagent mediates cyclization of β-ketoamides to thiazoles. For example, reacting N-(tert-butyl)-3-oxohexanamide with Lawesson’s reagent in toluene at 110°C forms the thiazole core (78% yield).

Carboxylic Acid Formation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid:

Alkaline Hydrolysis

Ethyl 4-butyl-2-methylthiazole-5-carboxylate is treated with 2 M NaOH in aqueous ethanol (1:1 v/v) at 80°C for 4 h, yielding 4-butyl-2-methylthiazole-5-carboxylic acid (92% yield).

Optimization Data :

| Base | Solvent | Time (h) | Yield |

|---|---|---|---|

| NaOH | 4 | 92% | |

| LiOH | THF/ | 6 | 88% |

Amide Bond Formation

The carboxylic acid is coupled with 1H-indol-5-amine via activation strategies:

Acid Chloride Method

-

4-Butyl-2-methylthiazole-5-carboxylic acid is treated with thionyl chloride () in dichloromethane (DCM) to form the acid chloride.

-

Reaction with 1H-indol-5-amine in DCM with triethylamine () at 0–25°C yields the target compound (75% yield).

Reaction Parameters :

| Acid Chloride | Amine | Base | Solvent | Yield |

|---|---|---|---|---|

| 1.2 eq | 1.0 eq | 2.0 eq | DCM | 75% |

Coupling Reagent Approach

Using HATU or EDC/HOBt in DMF at 25°C achieves higher yields (82–88%):

-

4-Butyl-2-methylthiazole-5-carboxylic acid (1.0 eq), 1H-indol-5-amine (1.1 eq), and HATU (1.5 eq) are stirred in DMF with (3.0 eq) for 12 h.

Comparative Data :

| Coupling Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| HATU | DMF | 12 | 88% |

| EDC/HOBt | DMF | 24 | 82% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to achieve >98% purity.

Spectroscopic Confirmation

-

NMR (400 MHz, CDCl): δ 8.21 (s, 1H, indole-NH), 7.45–7.02 (m, 4H, indole-H), 3.12 (t, 2H, butyl-CH), 2.51 (s, 3H, thiazole-CH).

Alternative Synthetic Routes

One-Pot Thiazole Formation

A tandem approach couples 1H-indol-5-amine with in situ-generated thiazole intermediates:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with 4-bromopentanenitrile in DMF at 100°C to introduce the butyl group.

-

Hydrolysis and coupling yield the final product (68% overall yield).

Solid-Phase Synthesis

Immobilizing 1H-indol-5-amine on Wang resin enables iterative coupling and cyclization, achieving 70% yield after cleavage.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Using 2.5 eq of thiourea ensures complete cyclization, minimizing byproducts like thiadiazoles.

Amide Coupling Efficiency

Microwave-assisted coupling (50°C, 30 min) improves reaction rates (yield: 85%).

Industrial Scalability

Analyse Chemischer Reaktionen

Reaktivität: 4-Butyl-N-(1H-Indol-5-yl)-2-methyl-1,3-thiazol-5-carboxamid nimmt an verschiedenen chemischen Reaktionen teil:

Oxidation: Es kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsprozesse führen zu reduzierten Formen der Verbindung.

Substitution: Substituenten am Butyl- oder Indolring können durch Substitutionsreaktionen modifiziert werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Geeignete Nukleophile oder Elektrophile.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Oxidation kann zu Carbonsäurederivaten führen, während Reduktion Aminderivate ergeben könnte.

Wissenschaftliche Forschungsanwendungen

4-Butyl-N-(1H-Indol-5-yl)-2-methyl-1,3-thiazol-5-carboxamid findet in verschiedenen Bereichen Anwendung:

Medizin: Es zeigt aufgrund seiner einzigartigen Struktur und biologischen Aktivität Potenzial als Antikrebsmittel.

Chemie: Forscher untersuchen seine Reaktivität und verwenden es als Baustein für komplexere Moleküle.

Biologie: Seine Auswirkungen auf zelluläre Signalwege und Rezeptoren sind von Interesse.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung wahrscheinlich durch Interaktionen mit spezifischen molekularen Zielstrukturen aus. Weitere Studien sind erforderlich, um den genauen Mechanismus aufzuklären, einschließlich der Modulation von Signalwegen und der Proteinbindung.

Wirkmechanismus

The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism, including modulation of signaling pathways and protein binding.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4-butyl group in the target compound likely enhances membrane permeability compared to shorter alkyl chains .

- Indol-5-yl may confer superior binding to targets like PIM2 kinases compared to benzimidazole or pyridinyl groups .

- Halogenated analogs (e.g., 9c) exhibit stronger receptor affinity due to halogen bonding but may have higher toxicity .

Pharmacological Activity Comparison

Anticancer Activity

Key Findings :

- Thiadiazole derivatives () show strong PIM2 inhibition, but thiazole-based compounds like the target may offer improved selectivity due to steric effects .

Anti-Inflammatory and Analgesic Activity

Thiazole carboxamides with electron-withdrawing groups exhibit notable activity:

Insights :

- Chlorophenyl-substituted thiazoles (e.g., 3a) rival indomethacin in activity, highlighting the role of aromatic substituents .

- The target compound’s indole group may modulate COX-2 inhibition differently, warranting further study.

Physicochemical Properties

Biologische Aktivität

4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer, antimicrobial, and anticonvulsant agent, supported by data from various studies.

Anticancer Activity

Research indicates that compounds containing thiazole and indole moieties exhibit promising anticancer properties. For instance, derivatives of indole-linked thiazoles have shown notable cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : Compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against human glioblastoma U251 and melanoma WM793 cells, indicating strong anticancer potential .

- Mechanism of Action : The activity is often attributed to hydrophobic interactions with target proteins, such as Bcl-2, which are crucial for cell survival .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U251 | 10–30 | |

| Indole-linked thiazole derivative | WM793 | <30 |

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the range of 0.06 to 0.12 mg/mL against Bacillus cereus and Staphylococcus aureus, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | 0.06 | 0.12 | |

| Staphylococcus aureus | 0.12 | 0.23 |

Anticonvulsant Activity

The anticonvulsant properties of compounds related to thiazoles have been documented in several studies.

Key Findings:

- Protective Effects : Certain thiazole derivatives have shown protective effects in animal models against seizures, with some compounds achieving a complete protective effect comparable to standard anticonvulsants like sodium valproate .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound.

- Anticancer Study : A study on indole-linked thiazoles reported that modifications in the phenyl ring significantly enhanced cytotoxic activity against breast cancer cell lines.

- Antimicrobial Study : Research showed that specific substitutions on the thiazole ring improved antibacterial efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butyl-N-(1H-indol-5-yl)-2-methyl-1,3-thiazole-5-carboxamide?

- The compound can be synthesized via multi-step routes involving coupling reactions between thiazole and indole precursors. Key steps include:

- Condensation of substituted thiazole-5-carboxylic acid derivatives with 5-aminoindole under carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Optimization of reaction conditions (e.g., dimethylformamide as solvent, 0–5°C for 2–4 hours) to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Use a combination of spectroscopic methods:

- NMR (¹H and ¹³C) to verify proton environments and carbon backbone (e.g., indole NH at δ 10–12 ppm, thiazole C=S signals) .

- FTIR to confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiazole ring vibrations .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What initial biological targets should be prioritized for interaction studies?

- Focus on targets common to structurally analogous compounds, such as:

- Kinases (e.g., Aurora kinases) due to thiazole-indole motifs .

- GPCRs (e.g., serotonin receptors) via indole-mediated binding .

- Enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

- Ultrasound-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yields by 15–20% via enhanced mass transfer .

- Catalyst screening : Pd/C or CuI for coupling steps, with yields >80% under inert atmospheres .

- Solvent systems : Ternary mixtures (e.g., DMF/H₂O/EtOH) improve solubility of intermediates .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core modifications :

- Replace the butyl group with tert-butyl or cyclopropyl to assess steric effects on binding .

- Substitute the 2-methylthiazole with 4-chloro or 4-fluoro variants to evaluate electronic impacts .

- Bioisosteric replacements : Swap indole with benzimidazole or benzothiazole to probe scaffold flexibility .

Q. How can solubility and stability challenges be addressed in formulation?

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.5) to prevent amide hydrolysis .

- Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant .

Data Analysis and Contradiction Resolution

Q. How to resolve contradictions in reported bioactivity data?

- Assay conditions : Variability in IC₅₀ values may arise from differences in ATP concentrations (kinase assays) or serum content (cell-based assays) .

- Metabolic stability : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. Why might in vitro activity fail to translate to in vivo efficacy?

- Pharmacokinetic barriers : Low oral bioavailability due to poor intestinal absorption. Address with prodrug strategies (e.g., esterification of the carboxamide) .

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

- Tissue distribution : Conduct PET imaging with radiolabeled compound (e.g., ¹⁸F) to assess biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.